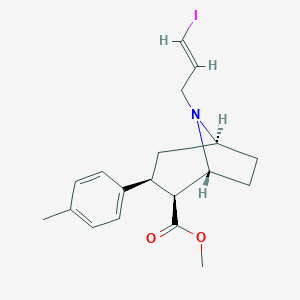

(E)-N-3-(IODOPROP-2-ENYL)2beta-CARBOMETHOXY-3beta-(P-TOLYL)-NORTROPAN

Description

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24INO2/c1-13-4-6-14(7-5-13)16-12-15-8-9-17(18(16)19(22)23-2)21(15)11-3-10-20/h3-7,10,15-18H,8-9,11-12H2,1-2H3/b10-3+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOWMQMXNLRHZ-DXWKFQSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188680-71-9 | |

| Record name | PE-2I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188680719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PE-2I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO3TI9K02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Nortropane Skeleton Synthesis

The nortropane scaffold (8-azabicyclo[3.2.1]octane) is typically synthesized via Robinson-Schöpf condensation , involving cyclization of a dialdehyde with a primary amine. For PE2I, demethylation of a tropane precursor (e.g., cocaine analogs) may yield the nortropane core, though specific protocols remain proprietary.

Introduction of the 2β-Carbomethoxy Group

The 2β-carbomethoxy group is introduced via stereoselective esterification . This may involve:

Addition of the 3β-(p-Tolyl) Substituent

The p-tolyl group at the 3β position is likely added through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with p-tolylboronic acid. Stereochemical control is achieved using bulky ligands or directing groups.

N-Alkylation with 3-Iodoprop-2-Enyl

The final step involves N-alkylation of the nortropane nitrogen with (E)-3-iodoprop-2-enyl iodide. This is performed under inert conditions using a base (e.g., K₂CO₃) in anhydrous acetonitrile or DMF. The (E)-configuration is preserved by avoiding prolonged heating.

Industrial-Scale Production Challenges

Purification and Yield Optimization

High-performance liquid chromatography (HPLC) is critical for isolating PE2I from stereoisomers and byproducts. Reported radiochemical yields for [¹⁸F]FE-PE2I (39 ± 8%) suggest similar challenges in non-radioactive synthesis. Scale-up requires:

-

Use of tetrabutylammonium phosphate buffers to minimize precursor degradation.

-

Strict control of reaction temperature (<110°C) and pH (8–9).

| Supplier | Purity | Price (5 mg) |

|---|---|---|

| American Custom Chemicals Corporation | 95% | $497.63 |

Suppliers like Shanghai Hao Zhun Biological Technology and ABX Advanced Biochemical Compounds provide custom synthesis services, though detailed protocols remain confidential.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

PE-2I undergoes various chemical reactions, including:

Oxidation: PE-2I can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PE-2I can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dopamine Transporter Studies

PE2I is primarily recognized for its high affinity and selectivity for the dopamine transporter, making it a valuable tool in neuropharmacology. Research has demonstrated that PE2I binds selectively to DAT with a dissociation constant of approximately 4 nM, indicating strong binding efficacy . This characteristic allows researchers to utilize PE2I in various studies focused on dopamine-related disorders.

Imaging and Diagnostic Applications

Due to its selective binding properties, PE2I has been explored as a radioligand for Positron Emission Tomography (PET) imaging. Its ability to visualize DAT in vivo makes it a promising candidate for diagnosing conditions such as Parkinson's disease and other neurodegenerative disorders characterized by dopaminergic dysfunction .

Therapeutic Potential

The compound's inhibition of dopamine uptake positions it as a potential therapeutic agent for conditions where modulation of the dopaminergic system is beneficial, such as depression or ADHD. The pharmacological profile suggests that PE2I could be further developed into a treatment option that targets the DAT more effectively than existing medications .

Synthesis and Characterization

PE2I can be synthesized through various chemical pathways, often involving iodination and carbomethoxylation processes. The synthesis has been documented in several studies, emphasizing the need for precise control over reaction conditions to achieve high yields of the desired product .

Synthesis Method Overview:

- Starting Materials : Utilize appropriate precursors containing the nortropane structure.

- Iodination Reaction : Introduce iodine at the propene position to form the iodopropenyl substituent.

- Carbomethoxylation : Apply methyl esterification techniques to introduce the carbomethoxy group.

Case Study 1: Binding Affinity Assessment

In a study evaluating the binding characteristics of PE2I, researchers conducted autoradiographic experiments on rat brain sections which confirmed that PE2I localizes effectively at DAT sites . This study supports its utility in both basic research and clinical settings.

Case Study 2: PET Imaging Efficacy

Another significant study involved using PE2I as a radiotracer in PET scans of patients with suspected Parkinson's disease. The results indicated that PE2I could successfully differentiate between healthy individuals and those with dopaminergic deficits, highlighting its potential for clinical diagnostics .

Mechanism of Action

PE-2I exerts its effects by binding to the dopamine transporter in the brain. This binding inhibits the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. The molecular targets involved include the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include nortropane derivatives with variations in substituents, halogenation, and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ester Groups : The 2β-carbomethoxy group increases metabolic stability relative to simpler esters like ethyl isobutyrate (CAS 97-62-1 ), which is prone to hydrolysis.

Pharmacological and Reactivity Profiles

Table 2: Functional Comparisons

Key Findings :

- Receptor Specificity : The target compound’s p-tolyl group may confer selectivity for dopamine transporters over serotonin receptors, unlike thiophen-2-yl derivatives .

- Metabolic Stability: The carbomethoxy group reduces first-pass metabolism compared to thiol- or amino-containing analogues (e.g., 2-(Ethylisopropylamino)ethanethiol ).

- Synthetic Challenges : Incorporating iodine necessitates specialized handling (e.g., light-sensitive reactions), unlike chlorinated propanes (e.g., 1-chloropropane, CAS 75-29-6 ).

Lumping Strategy and Property Predictions

As per the lumping strategy , compounds with shared tropane cores and halogenated substituents (e.g., iodopropenyl, chloropropyl) may exhibit similar pharmacokinetic behaviors. However, the iodine atom’s polarizability and steric demands distinguish the target compound from chlorinated analogs in terms of:

- Plasma Protein Binding : Higher for iodinated derivatives due to increased van der Waals interactions.

- Half-Life : Extended due to slower dehalogenation compared to chlorine .

Biological Activity

(E)-N-3-(Iodoprop-2-enyl)-2β-carbomethoxy-3β-(p-tolyl)-nortropan, commonly referred to as PE2I, is a synthetic compound with significant implications in neuropharmacology, particularly in the study of dopamine transporters. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, binding affinities, and applications in imaging techniques for neurological disorders.

- Molecular Formula : C19H24INO2

- CAS Number : 188680-71-9

- Molecular Weight : 425.3 g/mol

- Physical State : Solid with some brown inclusions; off-white color.

- Solubility : Soluble in dichloromethane.

PE2I functions primarily as a selective ligand for the dopamine transporter (DAT). It exhibits high affinity for DAT, making it a valuable tool in the study of dopaminergic systems in the brain. The compound's binding properties have been characterized through various in vitro studies.

Binding Affinity

Studies have shown that PE2I binds to DAT with a dissociation constant of approximately 4 nM, indicating strong affinity. In comparison, its binding to serotonin transporters is significantly lower, highlighting its selectivity for DAT over other neurotransmitter systems .

In Vitro Studies

In vitro experiments using rat striatal membranes have demonstrated that PE2I selectively recognizes DAT, confirming its potential as a radiotracer for imaging studies. Binding assays indicate that PE2I's interaction with DAT is characterized by a single binding site model .

Imaging Applications

PE2I is particularly notable for its application in single-photon emission computed tomography (SPECT). It has been utilized to visualize dopamine transporter density in vivo, which is crucial for diagnosing and monitoring neurodegenerative diseases such as Parkinson's disease (PD).

Case Study: Parkinson's Disease Imaging

A study involving early-stage, drug-naive Parkinson's disease patients utilized PE2I for SPECT imaging. The results indicated that PE2I could effectively differentiate between patients and healthy controls based on striatal DAT binding ratios. This capability is essential for identifying patients in the preclinical phase of PD .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Binding Affinity (K_d) | Selectivity |

|---|---|---|---|

| PE2I | 425.3 g/mol | 4 nM | High for DAT |

| [123I]FP-CIT | 400 g/mol | 3.5 nM | DAT & Serotonin |

| [123I]β-CIT | 410 g/mol | 1.5 nM | DAT |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (E)-N-3-(iodoprop-2-enyl)2beta-carbomethoxy-3beta-(p-tolyl)-nortropan with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control over stereochemistry at the 2β and 3β positions. Key steps include:

- Use of chiral auxiliaries or asymmetric catalysis to enforce stereochemical outcomes .

- Optimizing iodopropenyl group introduction via halogenation under inert conditions to avoid iodine loss .

- Characterization via -NMR and -NMR to confirm regioselectivity and stereochemistry. Polarimetry or chiral HPLC can validate enantiomeric excess .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions for in vitro studies?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC-MS to monitor degradation products.

- Buffer solutions (pH 1–12) and thermal stress (25–60°C) are standard .

- Track iodine dissociation via ICP-MS, as iodinated compounds often exhibit instability under acidic/oxidative conditions .

Q. What analytical techniques are most reliable for quantifying impurities in (E)-N-3-(iodoprop-2-enyl)...nortropan batches?

- Methodological Answer :

- HPLC-DAD/ELSD for detecting organic impurities (e.g., des-iodo byproducts) .

- LC-MS/MS for structural identification of low-abundance impurities (e.g., methyl ester hydrolysis products) .

- TGA/DSC to assess residual solvents or crystallinity changes impacting purity .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting dopamine or serotonin receptors?

- Methodological Answer :

- Use molecular dynamics (MD) simulations (e.g., Discovery Studio ) to study ligand-receptor interactions. Focus on:

- The iodopropenyl group’s role in hydrophobic binding pockets.

- Carbomethoxy’s electrostatic contributions to receptor affinity.

- Validate predictions with SAR studies (e.g., substituting p-tolyl with electron-deficient aryl groups) .

Q. What strategies resolve contradictions in binding affinity data across different assay systems (e.g., cell-free vs. cell-based)?

- Methodological Answer :

- Normalize data using internal standards (e.g., -labeled ligands) to control for assay variability .

- Assess membrane permeability via PAMPA assays ; low permeability in cell-based systems may explain discrepancies .

- Cross-validate with SPR (Surface Plasmon Resonance) for kinetic binding parameters .

Q. How does the iodine atom influence the compound’s pharmacokinetic profile, and how can this be optimized?

- Methodological Answer :

- Metabolic stability : Use liver microsomes to identify oxidative deiodination pathways .

- Radiolabeling potential : Replace iodine with for in vivo biodistribution studies .

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to balance LogP without compromising receptor binding .

Q. What experimental designs are recommended for studying off-target effects in neurological assays?

- Methodological Answer :

- Broad-spectrum receptor panels (e.g., CEREP panels) to screen for activity at GPCRs, ion channels, etc. .

- CRISPR-engineered cell lines to isolate specific receptor contributions .

- In silico toxicity prediction (e.g., ProTox-II) to prioritize high-risk off-targets for validation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic half-life in rodent vs. human liver microsomes?

- Methodological Answer :

- Species-specific enzyme profiling : Compare CYP450 isoform expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) .

- Co-incubation with inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Allometric scaling to extrapolate human pharmacokinetics from rodent data .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.